GRK2 Inhibitor Hit Rate Enrichment: Scaffold vs. Commercial Building Block Availability
The thieno[2,3-c]pyridine scaffold was specifically selected for a GRK2 inhibitor hit‑finding campaign based on its ATP‑mimetic hinge‑binding motif, and the campaign successfully identified hit compounds bearing this core [1]. Critically, the authors state that use of this scaffold 'was limited so far by the availability of synthetic building blocks,' directly implying that procurement of suitably functionalized derivatives (such as 4‑cyano‑7‑carboxy) is a prerequisite for recapitulating or advancing the published hit‑to‑lead work [1].
| Evidence Dimension | Scaffold amenability to hit identification (historical building block availability) |
|---|---|
| Target Compound Data | 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid – provides the 4‑cyano‑7‑carboxy substitution pattern directly usable in amide coupling and subsequent diversification. |
| Comparator Or Baseline | Unsubstituted thieno[2,3-c]pyridine-7-carboxylic acid (CAS 852532-64-0) – lacks the cyano handle required for the published GRK2 inhibitor series. |
| Quantified Difference | Not applicable; qualitative comparison of synthetic utility. |
| Conditions | Literature context: GRK2 inhibitor drug discovery program relying on X‑ray guided design (PDB 7pwd) [1]. |
Why This Matters
Absence of the 4‑cyano group in alternative building blocks prevents execution of published GRK2 inhibitor synthetic routes, constituting a hard procurement gate for teams replicating or extending this kinase program.
- [1] Balo, T.; Sapi, A.; Kiss, A.; Raimbaud, E.; Paysant, J.; Cattin, M.E.; Berger, S.; Kotschy, A.; Faucher, N. Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Monatsh. Chem. 2023, 154, 1339–1357. DOI: 10.1007/s00706-021-02889-2. View Source
